Dithiodiglycolic acid

Catalog No.
S661973
CAS No.
505-73-7
M.F
C4H6O4S2
M. Wt
182.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiodiglycolic acid

CAS Number

505-73-7

Product Name

Dithiodiglycolic acid

IUPAC Name

2-(carboxymethyldisulfanyl)acetic acid

Molecular Formula

C4H6O4S2

Molecular Weight

182.2 g/mol

InChI

InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

DLLMHEDYJQACRM-UHFFFAOYSA-N

SMILES

C(C(=O)O)SSCC(=O)O

Canonical SMILES

C(C(=O)O)SSCC(=O)O

Drug Delivery:

  • Conjugation with therapeutic agents: DTDA can be linked to therapeutic agents, such as drugs or diagnostic molecules, to improve their solubility, stability, and targeting in the body. Studies have shown that DTDA-conjugated drugs can be more effective than their unconjugated counterparts [].

Nanomaterials:

  • Functionalization of nanoparticles: DTDA can be used to modify the surface of nanoparticles, making them more biocompatible and allowing for the attachment of other molecules. This can be useful for developing new types of drug delivery systems, imaging agents, and biosensors [].

Material Science:

  • Self-assembly: DTDA can self-assemble into various ordered structures, such as nanotubes and vesicles. These structures have potential applications in electronics, catalysis, and drug delivery [].

Environmental Science:

  • Metal chelation: DTDA can bind to metal ions, which can be useful for removing them from contaminated water or soil. Studies have shown that DTDA can be effective in removing lead and other heavy metals from the environment [].

Dithiodiglycolic acid is a chemical compound with the molecular formula C₄H₆O₄S₂. It is a dithiol compound derived from thioglycolic acid through oxidation, exhibiting both carboxylic acid and disulfide functionalities. This compound is recognized for its unique properties, including its ability to form cross-linked structures, which contribute to its applications in various fields such as biochemistry and materials science.

Dithiodiglycolic acid can be synthesized through the oxidation of thioglycolic acid. The general reaction can be represented as follows:

2HSCH2COOH+O SCH2COOH 2+H2O2\text{HSCH}_2\text{COOH}+\text{O}\rightarrow \text{ SCH}_2\text{COOH }_2+\text{H}_2\text{O}

In this reaction, two molecules of thioglycolic acid react with an oxidizing agent (commonly hydrogen peroxide) to form dithiodiglycolic acid and water. The oxidation typically occurs in the presence of a catalyst, such as ferric chloride or ferric sulfate, which enhances the reaction efficiency and purity of the product .

Dithiodiglycolic acid possesses biological activity due to its disulfide bonds, which can interact with various biological molecules. Its potential applications include:

  • Antioxidant Activity: The compound may act as a reducing agent, capable of scavenging free radicals and protecting cells from oxidative stress.
  • Cellular Interactions: Dithiodiglycolic acid can influence protein structure through disulfide bond formation and breaking, which is crucial in biochemical pathways involving protein folding and stability .

The synthesis of dithiodiglycolic acid primarily involves the oxidation of thioglycolic acid. The method typically includes the following steps:

  • Preparation of Thioglycolic Acid Solution: Thioglycolic acid is dissolved in water.
  • Addition of Catalyst: A ferric iron catalyst is introduced to facilitate the oxidation process.
  • Oxidation Reaction: Hydrogen peroxide is slowly added while stirring to oxidize thioglycolic acid into dithiodiglycolic acid.
  • Purification: The resulting aqueous solution is dried under vacuum to obtain solid dithiodiglycolic acid .

Dithiodiglycolic acid has several significant applications:

  • Cosmetics: Used in formulations for hair treatments due to its ability to break and reform disulfide bonds in keratin.
  • Biochemistry: Acts as a reducing agent in various biochemical assays and processes.
  • Materials Science: Its ability to form cross-linked networks makes it valuable in creating durable materials with enhanced mechanical properties

    Studies on the interactions of dithiodiglycolic acid with other compounds reveal its capacity to form complexes with metal ions, which can be utilized in analytical chemistry for detecting metals like iron and silver. Additionally, its interactions with proteins are critical for understanding its role in biochemical pathways and therapeutic applications .

Dithiodiglycolic acid shares structural similarities with several other compounds, particularly those containing thiol or disulfide groups. Here are some comparable compounds:

CompoundMolecular FormulaKey Characteristics
Thioglycolic AcidC₂H₄O₂SA colorless liquid used as a depilatory agent; contains a single thiol group.
Thiodiglycolic AcidC₄H₈O₄S₂Similar structure but with different reactivity; used in hair treatments.
DithiothreitolC₄H₁₀O₂S₂A reducing agent commonly used in biochemistry; contains two thiol groups.
Mercaptoacetic AcidC₂H₄O₂SA simpler analog of thioglycolic acid; used in similar applications but less complex than dithiodiglycolic acid.

Dithiodiglycolic acid is unique due to its dual carboxylic acid and disulfide functionalities, enabling distinct chemical reactivity and applications compared to these similar compounds.

XLogP3

0.1

UNII

7ZZ0LAL4TI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

505-73-7
68223-93-8

Wikipedia

Dithiodiglycolic acid

Use Classification

Cosmetics -> Reducing

General Manufacturing Information

Acetic acid, 2,2'-dithiobis-: ACTIVE

Dates

Last modified: 08-15-2023

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